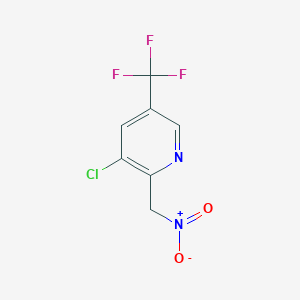

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-5-1-4(7(9,10)11)2-12-6(5)3-13(14)15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYJRXNYDDTTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine typically involves the nitration of 3-chloro-5-(trifluoromethyl)pyridine followed by the introduction of the nitromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent functionalization of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using specialized equipment to handle the corrosive and hazardous nature of the reagents. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the pyridine ring.

Reduction: Amino derivatives of the pyridine ring.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine typically involves several methods, including halogen exchange reactions and nitration processes. The trifluoromethyl group enhances the compound's reactivity and stability, making it valuable in various chemical reactions.

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of drugs with enhanced biological activity.

Drug Development

- Antimicrobial Agents : Research has indicated that derivatives of trifluoromethylpyridine compounds exhibit significant antimicrobial properties, making them potential candidates for new antibiotics .

- Anti-inflammatory Drugs : The compound's ability to modulate biological pathways positions it as a precursor for anti-inflammatory medications .

Agrochemical Applications

In the field of agrochemicals, this compound is utilized as a key intermediate in the production of herbicides and pesticides.

Herbicide Development

- Selective Herbicides : The compound's trifluoromethyl group contributes to its effectiveness as a selective herbicide, targeting specific weed species while minimizing damage to crops .

- Pesticide Formulations : Its incorporation into pesticide formulations enhances the efficacy and stability of these products, leading to improved agricultural yields .

Research and Development Trends

Research surrounding this compound has been growing, with numerous studies focusing on its synthesis and application in various fields.

Recent Findings

- Studies have shown that trifluoromethylpyridine derivatives are increasingly being explored for their potential in drug discovery and development due to their unique chemical properties .

- The environmental impact of synthesizing such compounds has also been a focus, with efforts aimed at developing greener synthesis methods that minimize toxic byproducts .

Case Study 1: Development of Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents derived from this compound. The results demonstrated significant activity against various bacterial strains, highlighting the compound's potential in pharmaceutical applications.

Case Study 2: Herbicide Efficacy

Field trials conducted on herbicides containing derivatives of this pyridine compound showed effective control over target weeds with minimal impact on non-target species, emphasizing its utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The nitromethyl and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyridine backbone allows diverse functionalization. Key analogs and their substituents are summarized below:

Key Observations :

- Electron-Withdrawing Effects : The nitromethyl group in the target compound is a stronger electron-withdrawing group (EWG) than aryl ethers (e.g., 7e) or thioethers (5c), likely increasing electrophilicity at the pyridine ring.

- Steric and Polar Effects : Bulky substituents (e.g., sulfonyl-pyrazole in 7a) reduce crystallinity, whereas polar groups like nitro (7e) elevate melting points .

Physical Properties

Comparative data on melting points and yields highlight substituent impacts:

Analysis :

- Nitro-containing analogs (e.g., 7e) exhibit higher melting points due to strong intermolecular interactions. The target compound’s nitromethyl group may similarly enhance thermal stability.

- Yields vary significantly with synthetic routes: Electron-deficient substituents (e.g., nitro) often require harsh conditions, reducing yields (e.g., 7a: 34.4%) .

Biological Activity

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is a pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound’s unique structural features, including the presence of chlorine and trifluoromethyl groups, contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C7H5ClF3N2O2

- CAS Number : 790229-60-6

- Molecular Weight : 232.57 g/mol

The compound exhibits strong electrophilic characteristics due to the presence of halogen atoms, making it reactive in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, affecting processes such as nucleic acid synthesis and cell proliferation.

- Receptor Modulation : It binds to various receptors, potentially influencing signal transduction pathways critical for cellular functions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit notable antimicrobial properties. For example, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 2 µg/mL to 8 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Cu(II) complex of pyridine derivative | MRSA | 2 |

| Halogenated phenylthiourea complex | Mycobacterium tuberculosis | 4 |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies indicate weak to moderate cytotoxic effects against various cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells. The observed IC50 values suggest that while the compound exhibits some level of activity, it may not be potent enough for therapeutic use without further modification .

Case Studies

- Study on Antitubercular Activity : A recent investigation into related pyridine derivatives showed that certain complexes could inhibit the growth of resistant strains of Mycobacterium tuberculosis significantly more than traditional treatments . This highlights the potential for developing new antitubercular agents based on the structural framework of this compound.

- Antimalarial Potential : Preliminary studies have suggested that similar compounds may exhibit antimalarial activity, although specific data on this particular derivative remains limited . Further research is warranted to explore this avenue.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates that it is metabolized primarily through oxidative pathways involving cytochrome P450 enzymes. Its stability under physiological conditions has been noted, but degradation can occur under extreme pH or temperature conditions.

Toxicological assessments reveal that while the compound exhibits some harmful effects at high concentrations (e.g., acute toxicity in aquatic environments), its precise safety profile requires further elucidation through comprehensive toxicological studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine?

- Methodology : The compound can be synthesized via nucleophilic substitution at the 2-position of a pre-functionalized pyridine scaffold. For example, replacing a chlorine atom with a nitromethyl group under basic conditions (e.g., NaH/DMF) using nitromethane as the nucleophile. Alternatively, transition-metal-free desulfinative cross-coupling (as in ) could be adapted for introducing aromatic substituents. Pd-catalyzed C–H arylation (as in ) may also be feasible for modifying the pyridine core.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- 1H/13C/19F NMR : Critical for confirming substituent positions and electronic environments. For example, 19F NMR can resolve trifluoromethyl group splitting patterns (e.g., δ -60 to -65 ppm) .

- HRMS : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .

- IR Spectroscopy : Detects nitro group vibrations (~1540 cm⁻¹ for NO₂ asymmetric stretch) .

Q. What are common applications of this compound in medicinal chemistry?

- Methodology : The trifluoromethyl group enhances metabolic stability, while the nitromethyl group serves as a precursor for amino groups (via reduction). It is used as a pharmacophore in drug candidates targeting enzymes or receptors (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How does the nitromethyl group influence regioselectivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nitromethyl group directs electrophilic substitution to the 4-position of the pyridine ring. Computational studies (DFT) can predict reaction sites by analyzing Fukui indices or frontier molecular orbitals. Experimental validation involves competitive coupling reactions (e.g., Suzuki-Miyaura) with regioselectivity monitored via NMR .

Q. What strategies mitigate side reactions during functionalization at the 2-position?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Optimized Catalysts : Use Pd/XPhos systems to suppress undesired homocoupling.

- Low-Temperature Conditions : Reduce nitro group decomposition (e.g., -20°C in THF) .

- Data Table : Reaction Condition Comparison

| Reaction Type | Catalyst/Reagents | Yield | Side Products | Reference |

|---|---|---|---|---|

| Suzuki Coupling | PdCl(C3H5)(dppb) | 82% | Biaryl byproducts | |

| Nucleophilic Substitution | NaH/Nitromethane | 65–75% | Over-alkylation |

Q. How can computational modeling predict reaction pathways for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.